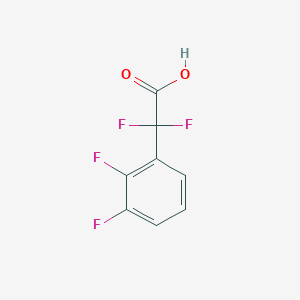

2-(2,3-Difluorophenyl)-2,2-difluoroacetic acid

Description

2-(2,3-Difluorophenyl)-2,2-difluoroacetic acid is a fluorinated aromatic acetic acid derivative characterized by two fluorine atoms on both the phenyl ring (positions 2 and 3) and the acetic acid moiety. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing and steric effects imparted by fluorine atoms, which can enhance metabolic stability, acidity, and binding affinity in target applications .

Properties

IUPAC Name |

2-(2,3-difluorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-5-3-1-2-4(6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCJHBQPRVTBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343655-86-6 | |

| Record name | 2-(2,3-difluorophenyl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-2,2-difluoroacetic acid typically involves the reaction of 2,3-difluorobenzene with organolithium reagents to form 2,3-difluorophenyllithium. This intermediate is then reacted with oxalic acid esters or oxalic acid ester chlorides to produce 2,3-difluorophenylglyoxylic acid esters. The final step involves the reduction of these esters under alkaline conditions, followed by acidification and precipitation to obtain the desired product .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of low temperatures and controlled reaction conditions to ensure high purity and yield. The final product is crystallized and purified to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or hydrocarbons.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2-(2,3-Difluorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with biological molecules. This can lead to the inhibition or activation of enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects: Fluorine atoms on both the phenyl ring and acetic acid group increase acidity (pKa ~1.5–2.5) compared to non-fluorinated analogs (e.g., 2-(2,3-difluorophenyl)acetic acid, pKa ~2.5–3.5) .

- Steric Hindrance : Ortho-fluorine atoms on the phenyl ring (as in the target compound) introduce steric constraints that may affect binding in biological systems compared to meta-substituted analogs (e.g., 3,5-diF derivative) .

- Lipophilicity : Chlorinated analogs (e.g., 2,3-diCl derivative) exhibit higher logP values than fluorinated versions, influencing solubility and membrane permeability .

Physicochemical Properties

| Property | 2-(2,3-diF-phenyl)-2,2-diF acetic acid | 2-(3,5-diF-phenyl)-2,2-diF acetic acid | 2-(2,3-diCl-phenyl)-2,2-diF acetic acid |

|---|---|---|---|

| Molecular Formula | C8H4F4O2 | C8H4F4O2 | C8H4Cl2F2O2 |

| Molecular Weight | 208.11 g/mol | 208.11 g/mol | 247.02 g/mol |

| Solubility | Low in water; soluble in ethanol, DMF | Similar to target compound | Low water solubility; higher in DCM |

| Melting Point | Not reported (analog: 100–120°C) | White solid, MP ~110–115°C | Colorless crystal, MP ~130–135°C |

| Stability | Stable under ambient conditions | Decomposes in strong acid/base | Similar stability |

Notes:

- The target compound’s solubility profile aligns with other fluorinated acetic acids, which are typically sparingly soluble in water but miscible in polar aprotic solvents (e.g., DMF) .

- Chlorinated analogs (e.g., 2,3-diCl derivative) exhibit higher melting points due to stronger intermolecular forces from Cl substituents .

Biological Activity

2-(2,3-Difluorophenyl)-2,2-difluoroacetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, synthesizing findings from various research studies, and presenting relevant data in a structured manner.

Chemical Structure and Properties

The compound this compound features a difluorophenyl group attached to a difluoroacetic acid moiety. Its molecular formula is with a molecular weight of approximately 172.06 g/mol. The presence of multiple fluorine atoms typically enhances metabolic stability and alters the lipophilicity of the compound, which can affect its biological activity.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 172.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | Pending |

Pharmacological Properties

Research into the biological activity of this compound suggests potential pharmacological effects similar to other fluorinated compounds. Compounds with similar structures often exhibit:

- Anti-inflammatory effects : Studies indicate that fluorinated compounds can modulate inflammatory pathways.

- Analgesic properties : Some derivatives have shown promise in pain relief studies.

- Antimicrobial activity : Fluorinated carboxylic acids have been noted for their ability to inhibit bacterial growth.

Case Study: Anti-inflammatory Activity

A study conducted on structurally related difluoroacetic acids demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. The results indicated that compounds with fluorine substitutions could significantly reduce the expression of TNF-alpha and IL-6 in macrophage cell lines.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the fluorine atoms play a critical role in enhancing binding affinity to specific biological targets, possibly through:

- Hydrogen bonding : The electronegative fluorine atoms can form stronger interactions with target proteins.

- Lipophilicity alterations : Changes in hydrophobicity may influence membrane permeability and distribution within biological systems.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is beneficial to compare it with other related compounds.

| Compound Name | Chemical Formula | Biological Activity |

|---|---|---|

| 2,2-Difluoroacetic Acid | Anti-inflammatory properties | |

| 4-(Propan-2-yloxy)benzoic Acid | Intermediate in synthesis | |

| 3-Fluoro-4-methylbenzoic Acid | Studied for antimicrobial effects |

These comparisons highlight the distinct advantages offered by the difluorophenyl structure of this compound in specific therapeutic applications.

Q & A

Q. What are the key synthetic routes for 2-(2,3-Difluorophenyl)-2,2-difluoroacetic acid, and how do substitution patterns influence reaction efficiency?

The synthesis typically involves halogenation or oxidation of precursor esters. For example, Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate can be oxidized to yield the corresponding difluoroacetic acid derivative . Substitution patterns (e.g., 2,3-difluoro vs. 2,5-difluoro) significantly impact reactivity due to steric and electronic effects. Fluorine's strong electron-withdrawing nature increases electrophilicity at the α-carbon, facilitating nucleophilic substitutions. Comparative studies of similar compounds (e.g., 3,5-Difluorophenylacetic acid) suggest that meta-fluorine positions enhance stability during synthesis .

Q. How can spectroscopic methods (NMR, IR) distinguish this compound from structurally similar analogs?

- 19F NMR : Fluorine atoms in the 2,3-difluorophenyl group produce distinct splitting patterns due to coupling (e.g., J = 8–12 Hz for adjacent fluorines).

- 1H NMR : The α-proton adjacent to the difluoromethyl group exhibits deshielding (δ ~5.0–6.0 ppm), with coupling constants reflecting vicinal fluorine interactions.

- IR : A strong C=O stretch (~1700–1750 cm⁻¹) and C-F stretches (1000–1200 cm⁻¹) confirm the acid and fluorinated groups. Comparisons with analogs like 2,2-Difluoro-2-phenylacetic acid highlight differences in peak splitting and intensity .

Q. What are the physicochemical properties (e.g., pKa, solubility) critical for handling this compound in biological assays?

The compound's acidity (pKa ~2.5–3.0) is heightened by the electron-withdrawing difluoromethyl group, making it more acidic than non-fluorinated phenylacetic acids . Solubility in polar solvents (e.g., DMSO, methanol) is moderate (~10–20 mg/mL), but aggregation in aqueous buffers may require co-solvents like Tween-80. Thermal stability studies (TGA/DSC) show decomposition above 200°C, suggesting storage at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) optimize reaction pathways for synthesizing this compound?

Density Functional Theory (DFT) calculations can predict transition states and activation energies for fluorination steps. For example, ICReDD's quantum chemical reaction path searches identify optimal conditions (e.g., solvent, catalyst) by simulating fluorine substitution energetics . Molecular docking studies reveal how the 2,3-difluorophenyl moiety interacts with biological targets (e.g., enzymes), guiding structural modifications to enhance binding affinity .

Q. What strategies resolve contradictory data in biological activity studies (e.g., varying IC50 values across assays)?

Contradictions often arise from assay conditions (e.g., pH, co-solvents) or impurities. Methodological solutions include:

- Purity validation : Use HPLC-MS (>98% purity) to confirm sample integrity .

- Buffer standardization : Control pH to account for the compound's acidity .

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorometric) with cellular viability assays (e.g., MTT) to differentiate direct activity from cytotoxicity .

Q. How does the 2,3-difluorophenyl group influence metabolic stability compared to other fluorinated analogs?

In vitro microsomal assays (human/rat liver S9 fractions) show that ortho-fluorine substituents reduce oxidative metabolism by cytochrome P450 enzymes due to steric hindrance. Comparative studies with 2,4- and 3,5-difluorophenyl analogs demonstrate slower clearance rates (t1/2 > 60 min vs. <30 min) for the 2,3-difluoro derivative .

Q. What are the challenges in characterizing degradation products of this compound under accelerated stability conditions?

Degradation pathways include hydrolysis (cleavage of the acetic acid group) and defluorination. LC-HRMS identifies major degradants like 2,3-difluorobenzoic acid (m/z 157.02) and fluoride ions. Challenges include distinguishing isobaric species (e.g., positional isomers) and quantifying trace fluorinated byproducts, which require advanced fragmentation techniques (MS/MS) .

Methodological Guidelines

- Synthesis : Prioritize oxidation of ethyl ester precursors under mild conditions (e.g., KMnO4 in acetone/water) to avoid defluorination .

- Analysis : Use 19F NMR with a broadband probe for accurate quantification of fluorine environments .

- Biological Testing : Include fluorinated controls (e.g., 2,6-difluorophenyl analogs) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.